4-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride is a chemical compound that belongs to the class of dihydropyridine derivatives. This compound features a pyridine ring structure that incorporates an aminomethyl group, which contributes to its potential biological activities. Dihydropyridines are known for their diverse applications in medicinal chemistry and materials science due to their ability to act as precursors for various pharmacologically active compounds.
This compound can be synthesized through various chemical reactions, notably involving the reaction of 2-(aminomethyl)pyridine with 4-toluenesulfonyl chloride, leading to the formation of the dihydropyridine core structure. It is classified under organic compounds, specifically within the category of nitrogen-containing heterocycles, which are significant in pharmaceutical research and development due to their biological properties.
The synthesis of 4-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride typically involves several key steps:
The molecular formula for 4-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride is with a molecular weight of approximately 174.63 g/mol. The compound features:
The structural characteristics can be analyzed using techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy, which can provide insights into bond lengths, angles, and molecular conformation .
4-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride can participate in various chemical reactions:
The mechanism of action for 4-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride involves its interaction with biological targets. The aminomethyl group can form hydrogen bonds with various macromolecules such as proteins or nucleic acids, potentially influencing their activity. This interaction may modulate enzyme activity or receptor binding, leading to various pharmacological effects .
Relevant data such as melting point and boiling point can be determined through experimental methods like differential scanning calorimetry or thermogravimetric analysis .
4-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride has several significant applications:
The 2-pyridone scaffold (1,2-dihydropyridin-2-one) represents a structurally versatile heterocyclic system with significant importance in modern drug discovery paradigms. This scaffold exists in a tautomeric equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms, with the lactam form predominating in both solid-state and solution phases [10]. This tautomeric behavior enables versatile interactions with biological targets through dual hydrogen bonding capabilities—functioning simultaneously as hydrogen bond acceptors (via carbonyl oxygen) and hydrogen bond donors (via NH group). The scaffold's bioisosteric properties allow it to effectively mimic various pharmacophoric elements including amides, phenols, pyridines, and pyridine N-oxides while offering superior metabolic stability and solubility profiles compared to these counterparts [7] [10].
The privileged status of 2-pyridones is evidenced by their presence in FDA-approved drugs spanning multiple therapeutic categories. Kinase inhibitors represent a particularly prominent class, where the 2-pyridone moiety serves as a key hinge-binding element facilitating high-affinity interactions with ATP-binding sites. Notable examples include palbociclib (CDK4/6 inhibitor for breast cancer), tazemetostat (EZH2 inhibitor for epithelioid sarcoma), and ripretinib (KIT/PDGFRA inhibitor for gastrointestinal stromal tumors) [10]. Beyond oncology, 2-pyridones feature in doravirine (non-nucleoside reverse transcriptase inhibitor for HIV) and duvelisib (PI3K inhibitor for leukemia/lymphoma). The scaffold's drug-likeness stems from its favorable balance of moderate lipophilicity (LogP 0.2658 for the title compound) [1], aqueous solubility, and metabolic stability under physiological conditions [10]. These properties collectively enable efficient membrane permeation while minimizing rapid hepatic clearance—a crucial advantage in oral drug development.
Table 1: Selected FDA-Approved Drugs Containing 2-Pyridone Scaffolds (2015-2020)
Drug Name | Therapeutic Category | Primary Target | Approval Year |
---|---|---|---|
Ripretinib | Oncology (GIST) | KIT/PDGFRA | 2020 |
Tazemetostat | Oncology (Epithelioid Sarcoma) | EZH2 | 2020 |
Doravirine | Antiviral (HIV) | Reverse Transcriptase | 2018 |
Duvelisib | Oncology (CLL/SLL) | PI3K-δ/γ | 2018 |
Palbociclib | Oncology (Breast Cancer) | CDK4/6 | 2015 |
1,2-Dihydropyridines (specifically 1,2-DHPs) occupy a distinct chemical space compared to their isomeric 1,4-dihydropyridine counterparts, which are exemplified by calcium channel blockers like nifedipine and amlodipine. The regioisomeric differentiation profoundly influences electronic distribution, three-dimensional conformation, and biological activity. In 1,2-DHPs, the presence of a conjugated enone system (C2=O and C3=C4) creates a planar region with significant dipole moment, facilitating specific interactions with protein targets through dipole-dipole interactions and hydrogen bonding [10]. This contrasts with 1,4-DHPs that typically possess a Hantzsch ester-like structure with reduced planarity. The non-aromatic character of 1,2-DHPs provides greater synthetic versatility for functionalization at multiple positions while retaining sufficient stability for pharmaceutical applications.
The substituent tolerance of the 1,2-DHP scaffold is exemplified by 4-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride (Molecular Formula: C₇H₁₁ClN₂O; Molecular Weight: 174.63 g/mol) [1]. The methyl group at N1 prevents aromatization and influences the electron density at the carbonyl oxygen. The C4 aminomethyl substituent (-CH₂NH₂) projects orthogonally from the heterocyclic plane, creating a vector for bioactivity modulation. Computational descriptors for this compound include a topological polar surface area (TPSA) of 48.02 Ų (indicative of good membrane permeability), moderate lipophilicity (calculated LogP 0.2658), one rotatable bond (from the aminomethyl group), and three hydrogen bonding features (one donor and two acceptors) [1]. These properties collectively suggest favorable absorption characteristics while enabling target engagement through polar interactions. The hydrochloride salt further enhances crystallinity and aqueous solubility—critical factors in pharmaceutical formulation. The structural features of 1,2-DHPs thus provide a versatile template for designing ligands targeting enzymes and receptors requiring both hydrophobic and polar interaction sites.
Table 2: Molecular Properties of 4-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one Hydrochloride
Property | Value | Significance in Drug Design |
---|---|---|
Molecular Formula | C₇H₁₁ClN₂O | Defines elemental composition and mass |
Molecular Weight | 174.63 g/mol | Within optimal range for oral bioavailability |
Topological Polar Surface Area (TPSA) | 48.02 Ų | Predicts membrane permeability (20-130 Ų optimal) |
Calculated LogP | 0.2658 | Indicates balanced lipophilicity |
Hydrogen Bond Donors | 1 (NH₂⁺) | Capacity for donating H-bonds to targets |
Hydrogen Bond Acceptors | 3 (C=O, N, Cl⁻) | Capacity for accepting H-bonds from targets |
Rotatable Bonds | 1 | Predicts conformational flexibility |
Aromatic Rings | 0 | Differentiates from fully aromatic systems |
The strategic incorporation of an aminomethyl group (-CH₂NH₂) at the C4 position of dihydropyridine scaffolds creates a cationic binding motif with significant pharmacological implications. When protonated under physiological conditions (forming -CH₂NH₃⁺), this substituent serves as a hydrogen bond donor and electrostatic interaction site capable of engaging with complementary anionic or polar residues in biological targets. The molecular hybridization approach combines the 2-pyridone core (hydrogen bonding module) with the aminomethyl group (charge-center module) to create multifunctional ligands. In calcium channel blockers, analogous aminomethyl substitutions contribute to prolonged duration of action and enhanced tissue penetration. For instance, amlodipine (2-[(2-aminoethoxy)methyl]-1,4-DHP derivative) owes its pharmacokinetic superiority (oral bioavailability ~100%, elimination half-life 30 h in dogs) partly to its basic amino group, which promotes accumulation in vascular tissues and sustains receptor binding through electrostatic interactions [8].
The conformational dynamics of the aminomethyl group in 1,2-DHPs enable adaptive binding to target proteins. X-ray crystallographic studies of analogous compounds suggest the potential for weak intramolecular hydrogen bonding between the side-chain nitrogen and the pyridone proton in certain conformations [8]. However, in the title compound, N-methylation prevents this interaction, potentially enhancing the availability of both the carbonyl group and the protonated amine for intermolecular interactions with biological targets. The electronic influence of the aminomethyl group extends to the conjugated system of the 1,2-DHP core, potentially modulating electron density at the carbonyl oxygen and C3-C4 double bond—regions critical for target engagement. This electronic modulation may explain the enhanced biological activities observed in aminomethyl-substituted heterocycles compared to their non-aminated counterparts in various pharmacological screens. The combination of hydrogen-bonding capability, moderate lipophilicity, and protonatable nitrogen makes these derivatives particularly suitable for targeting ATP-binding sites in kinases, GPCRs with polar binding pockets, and ion channels requiring cationic ligands for pore blockade or allosteric modulation.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0